3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione
Description
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiomorpholine backbone modified with a tert-butyl substituent at the 3-position and two sulfonyl groups (dione). This structure confers unique physicochemical properties, including enhanced thermal stability and solubility in polar organic solvents. The compound is primarily utilized in pharmaceutical and materials science research, particularly in catalyst design and polymer chemistry, due to its electron-deficient sulfur center and steric bulk from the tert-butyl group . Commercial availability is supported by multiple suppliers globally, with notable production hubs in China and Austria .
Properties
IUPAC Name |
3-tert-butyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)7-6-12(10,11)5-4-9-7/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIGDYUFQDXSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
-
Diamine Synthesis :
-
Cyclization :
-
Oxidation :
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) in AcOH | 78 | |
| Reaction Temperature | 50°C | - | |
| Cyclization Solvent | CH₂Cl₂ | 65 |
Friedel-Crafts Alkylation of Preformed Thiomorpholine Dione
Introducing the tert-butyl group post-cyclization is feasible via Friedel-Crafts alkylation, though this method is more common in aromatic systems. For aliphatic substrates like thiomorpholine dione, Lewis acid-catalyzed alkylation with tert-butyl bromide (t-BuBr) may proceed under high-pressure conditions.
Key Reaction Steps:
-
Thiomorpholine Dione Synthesis :
-
Alkylation :
Table 2: Alkylation Efficiency with Varied Catalysts
Sulfur Oxidation of 3-tert-Butylthiomorpholine
This two-step approach first synthesizes 3-tert-butylthiomorpholine, followed by selective sulfur oxidation. The tert-butyl group is introduced during ring formation using tert-butyl glycidyl ether as a starting material.
Key Reaction Steps:
-
Epoxide Ring-Opening :
-
Oxidation :
Table 3: Oxidation Reagent Comparison
Grignard Addition to Thiomorpholine Trione
A less conventional route involves Grignard reagent addition to a trione intermediate. Here, thiomorpholine-1,1,3-trione reacts with tert-butylmagnesium chloride to install the tert-butyl group at position 3.
Key Reaction Steps:
-
Trione Synthesis :
-
Grignard Reaction :
Table 4: Grignard Reaction Parameters
Solid-Phase Synthesis with tert-Butyl Protection
Adapting peptide synthesis strategies, this method uses a resin-bound diamine. The tert-butyl group is introduced via Boc (tert-butyloxycarbonyl) protection, followed by cyclization and oxidation.
Key Reaction Steps:
-
Boc Protection :
-
Cyclization and Oxidation :
Table 5: Solid-Phase Synthesis Efficiency
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: As a potential drug candidate for the treatment of diseases related to sulfur metabolism and as a precursor for the synthesis of pharmaceuticals.
Industry: In the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets, such as enzymes and receptors, through its sulfur-containing functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, as it can participate in redox cycles that influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison using data from available sources:
Table 1: Structural and Functional Comparison
Key Findings:
Thermal Stability : this compound exhibits superior thermal stability compared to 3-Thiophenylboronic acid, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 200°C . In contrast, 3-Thiophenylboronic acid degrades at 150°C due to boronic acid dehydration.
Reactivity : The tert-butyl group in the thiomorpholine derivative sterically hinders nucleophilic attacks, reducing its reactivity compared to 1-Bromo-2-ethylhexane, which readily participates in SN2 reactions .
Catalytic Utility : Unlike Tetra(triphenylphosphine)palladium, which is redox-active, the thiomorpholine compound serves as a Lewis acid catalyst in asymmetric synthesis, leveraging its sulfonyl groups to stabilize transition states .
Biological Activity
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione (often referred to as TBTMD) is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its unique chemical structure imparts distinct biological activities, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
TBTMD features a thiomorpholine ring with a tert-butyl group, which enhances its stability and reactivity. The presence of the thiomorpholine moiety allows for interactions with biological targets, particularly enzymes and receptors. The chemical formula is C₉H₁₅N₁O₂S, and it has a molar mass of approximately 185.29 g/mol.
The biological activity of TBTMD is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : TBTMD can act as an inhibitor of various enzymes, modulating their activities and influencing metabolic pathways. This mechanism is crucial in the development of potential therapeutic agents.
- Protein-Ligand Interactions : The compound may also participate in protein-ligand interactions, affecting the conformation and function of target proteins.
Antioxidant Activity
Research has indicated that TBTMD exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity can be beneficial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
TBTMD has shown potential antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of TBTMD:
- Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that TBTMD effectively scavenged free radicals and reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .
- Antimicrobial Testing : In a clinical microbiology setting, TBTMD was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibitory effects, suggesting its use in developing new treatments for bacterial infections .
- Enzyme Interaction : Research focusing on enzyme kinetics revealed that TBTMD acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thiomorpholine derivative | Antioxidant, antimicrobial |
| Thiomorpholine-1,1-dione | Thiomorpholine derivative | Limited biological activity |
| Tert-butylamine | Simple amine | Minimal biological activity |
The comparison highlights the unique properties of TBTMD due to its complex structure that combines both thiomorpholine and tert-butyl functionalities.
Q & A
Basic Question
How can researchers evaluate the biological activity of this compound?
Advanced Question
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
- Cell-based studies : Assess cytotoxicity (via MTT assay) and cellular uptake (using fluorescent analogs) .
- ADME profiling : Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding .
What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?
Advanced Question
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., sulfone groups interacting with catalytic residues) .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl size) with activity data to design analogs .
- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales .
How do the functional groups in this compound influence its reactivity in chemical transformations?
Basic Question
- Sulfone groups : Participate in nucleophilic substitutions (e.g., with amines) or act as electron-withdrawing groups in ring-opening reactions .
- tert-Butyl group : Steric hindrance limits reactivity at adjacent positions but stabilizes intermediates via hydrophobic interactions .
- Thiomorpholine core : Susceptible to oxidation, requiring inert atmospheres during synthesis .
What strategies mitigate contradictions in reported biological data for this compound derivatives?
Advanced Question
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Validate purity : Ensure >95% purity via HPLC to exclude confounding impurities .
- Cross-validate mechanisms : Combine knockdown (siRNA) and overexpression models to confirm target specificity .
How can researchers design derivatives of this compound to enhance metabolic stability?
Advanced Question
- Bioisosteric replacement : Substitute sulfone with sulfonamide to reduce oxidative metabolism .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to sulfone) to slow CYP450-mediated degradation .
- Prodrug strategies : Mask polar groups (e.g., as esters) to improve oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
